molecular formula C12H16BrN B073349 1-(2-Bromobenzyl)piperidine CAS No. 1459-22-9

1-(2-Bromobenzyl)piperidine

Cat. No. B073349
CAS RN: 1459-22-9
M. Wt: 254.17 g/mol
InChI Key: YHPWAILJEPQMRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzyl piperidine derivatives often involves palladium-catalyzed reactions, where the presence of a palladium catalyst leads to the formation of biaryl compounds through a C-H insertion mechanism. Satyanarayana and Maier (2008) describe a process where piperdin-2-ones with a 2-bromobenzyl substituent undergo aryl palladium species insertion into the allylic C-H bond, eventually leading to biaryl bond formation via a metallacycle containing Pd(II) (Satyanarayana & Maier, 2008). This illustrates a method potentially adaptable for the synthesis of 1-(2-Bromobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of benzyl piperidine derivatives is often characterized using crystallography and spectroscopic methods. For instance, Xue Si-jia (2011) synthesized a related compound and characterized it through single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation for the piperidine ring and specific dihedral angles between the pyridine and benzene rings, providing insights into the spatial arrangement that could be similar in 1-(2-Bromobenzyl)piperidine (Xue, 2011).

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology of Anti-Cancer Drugs .
  • Application Summary : Piperidine and its derivatives, including 1-(2-Bromobenzyl)piperidine, have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Results or Outcomes : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals. Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis and Pharmacological Applications

  • Scientific Field : Organic Chemistry and Pharmacology .
  • Application Summary : Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • “1-(2-Bromobenzyl)piperidine” is a chemical compound with the CAS Number: 1459-22-9 . It’s available for purchase from various chemical suppliers .
  • Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, is responsible for the synthesis of pharmaceuticals with substantial interest . It’s worth noting that “1-(2-Bromobenzyl)piperidine” is a derivative of piperidine.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Piperidine derivatives, including 1-(2-Bromobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacokinetics profile and brain uptake of piperidine derivatives as single drugs or in combination with other drugs .

properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPWAILJEPQMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586198
Record name 1-[(2-Bromophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzyl)piperidine

CAS RN

1459-22-9
Record name 1-[(2-Bromophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Bromophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TL Boos, E Greiner, WJ Calhoun, TE Prisinzano… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with substituents at the ortho and meta positions in the aromatic ring of the N-benzyl side chain were …
Number of citations: 20 www.sciencedirect.com
Y Yamamoto, Y Nakanishi, K Yamada, K Tomioka - Tetrahedron, 2018 - Elsevier
Aminolithiation–arylation tandem cyclization of N-(2-fluorophenyl)methylaminoalkylstyryls proceeded smoothly to give hexahydro-2H-pyrido[1,2-b]isoquinoline using a stoichiometric …
Number of citations: 5 www.sciencedirect.com
O Gaertzen, SL Buchwald - The Journal of organic chemistry, 2002 - ACS Publications
The Pd-catalyzed intramolecular α-arylation of α-amino acid esters is described. Starting from readily available amino acids, the synthesis of a variety of isoindolines and …
Number of citations: 162 pubs.acs.org

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